Evidence 1: 3α,5β-THN Is the Major Urinary Metabolite of d-Norgestrel in Primates, Outranking All Other Identified Biotransformation Products
In a definitive stereoselective biotransformation study in African Green Monkeys, 3α,5β-tetrahydronorgestrel was explicitly identified as the major urinary metabolite following oral administration of ¹⁴C-d-norgestrel, exceeding all other detected metabolites including 16β-hydroxynorgestrel, 16α-hydroxynorgestrel, and unchanged parent [1]. In humans, the same compound was isolated and structurally confirmed as a principal urinary excretion product of [¹⁴C]norgestrel, with the 3αOH,5β and 3βOH,5β isomers of tetrahydronorgestrel identified by mass spectrometry and chromatographic comparison [2]. In women receiving ¹⁴C-dl-norgestrel, ring-A reduction to form 3α,5β-tetrahydronorgestrel was a stereoselective pathway operating preferentially on the biologically active d-enantiomer, while 16β-hydroxylation dominated for the l-enantiomer [3].
| Evidence Dimension | Rank order of metabolite abundance in urine |
|---|---|
| Target Compound Data | 3α,5β-Tetrahydronorgestrel: identified as the major urinary metabolite of d-norgestrel (African Green Monkey) and a principal metabolite in human urine |
| Comparator Or Baseline | 16β-Hydroxynorgestrel (∼30% of urinary radioactivity as sulfate in humans); 3β,5β-tetrahydronorgestrel (minor isomer); unchanged norgestrel (minor in urine) |
| Quantified Difference | Qualitatively dominant over all other individual metabolites in d-norgestrel pathway; 16β-hydroxynorgestrel dominates l-norgestrel pathway. Total urinary recovery: 44.8 ± 8.9% (d-Ng), 58.1 ± 7.9% (dl-Ng) over 7 days in women [3]. |
| Conditions | In vivo: single oral dose of ¹⁴C-labeled norgestrel (1 mg/kg) in African Green Monkeys [1]; single oral 1.5 mg dose in women [3]; ¹⁴C-norgestrel in 7 human subjects [2] |
Why This Matters
As the major urinary metabolite, 3α,5β-THN is the most critical analytical target for urinary excretion studies, doping control screening, and forensic confirmation of norgestrel/levonorgestrel exposure.
- [1] Sisenwine, S. F.; Kimmel, H. B.; Liu, A. L.; Ruelius, H. W. Stereoselective biotransformations of dl-norgestrel and its enantiomers in the African Green Monkey. Drug Metab. Dispos. 1974, 2 (1), 65–70. View Source
- [2] Littleton, P.; Fotherby, K.; Dennis, K. J. Metabolism of [¹⁴C]norgestrel in man. J. Endocrinol. 1968, 42 (4), 591–598. View Source
- [3] Sisenwine, S. F.; Kimmel, H. B.; Liu, A. L.; Ruelius, H. W. Excretion and stereoselective biotransformations of dl-, d- and l-norgestrel in women. Drug Metab. Dispos. 1975, 3 (3), 180–188. View Source
